molecular formula C20H18N6OS2 B250922 N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

货号 B250922
分子量: 422.5 g/mol
InChI 键: FRSXBABQZHURRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and a low toxicity profile. TAK-659 has also been shown to inhibit the activation of various immune cells, such as T-cells and natural killer cells, which can contribute to the anti-tumor activity of the drug.

实验室实验的优点和局限性

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for testing. TAK-659 has also been shown to have good stability and solubility, which can facilitate its use in in vitro and in vivo experiments. However, one limitation of TAK-659 is that it is not selective for BTK and can also inhibit other kinases, which can lead to off-target effects.

未来方向

There are several future directions for the development and use of TAK-659. One direction is to optimize the pharmacokinetic properties of the drug, such as its half-life and bioavailability, to improve its efficacy in clinical trials. Another direction is to investigate the use of TAK-659 in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer. Finally, the development of selective BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer.

合成方法

The synthesis of TAK-659 involves the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a base, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)benzamide. The final product is obtained after purification by column chromatography. The purity and identity of TAK-659 are confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

属性

分子式

C20H18N6OS2

分子量

422.5 g/mol

IUPAC 名称

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-3-16-23-24-20-26(16)25-18(29-20)14-10-9-12(2)15(11-14)21-19(28)22-17(27)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,21,22,27,28)

InChI 键

FRSXBABQZHURRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

规范 SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。